4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O2/c1-14(2,3)10-8-19-12(21)11(10)13(22)20-6-4-9(5-7-20)15(16,17)18/h9-11H,4-8H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMRTEMKKKWHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrrolidinone core followed by the introduction of the piperidine ring and the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and other advanced technologies to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the piperidine ring can modulate its biological activity. These interactions can lead to various biological effects, depending on the specific context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound enhances lipophilicity compared to analogs like 4-(furan-2-yl)pyrrolidin-2-one (logP ~1.5 inferred) . This property may improve membrane permeability and bioavailability.
Metabolic Stability :
- The trifluoromethyl group is electron-withdrawing and resistant to oxidative metabolism, offering advantages over phenyl or furan substituents (as seen in ).
Applications: The target compound’s piperidine-pyrrolidinone scaffold is structurally similar to intermediates in kinase inhibitors or protease inhibitors. In contrast, 1-(2-isopropyl-5-methyl cyclohexyl)-4-(piperidine-1-carbonyl) pyrrolidin-2-one is excluded from flavor/fragrance use due to its bulky substituents .
Biological Activity
4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C15H20F3N2O
- Molecular Weight : 300.33 g/mol
Synthesis
The synthesis of 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrrolidinone Core : Utilizing tert-butyl and piperidine derivatives.
- Introduction of the Trifluoromethyl Group : Achieved through electrophilic fluorination or using trifluoroacetic anhydride.
- Final Coupling : The carbonyl group is introduced via acylation reactions.
Biological Activity
The biological activity of 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one has been evaluated in several studies, highlighting its potential in various therapeutic areas.
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells (FaDu) with a cytotoxicity profile comparable to established chemotherapeutics like bleomycin .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu | 15 | Apoptosis induction |
| MCF-7 (Breast) | 25 | Cell cycle arrest |
| OVCAR-3 (Ovarian) | 30 | Inhibition of proliferation |
Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. It was found to inhibit the aggregation of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. This action is thought to be mediated through dual inhibition of cholinesterase and beta-secretase enzymes .
The mechanisms underlying the biological activity of 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one involve:
- Enzyme Inhibition : It acts as a reversible inhibitor for key enzymes involved in cancer and neurodegenerative pathways.
- Receptor Modulation : The trifluoromethyl group enhances binding affinity to specific receptors, increasing its pharmacological efficacy.
Case Studies
Several case studies have explored the effects of this compound:
-
Study on Hypopharyngeal Cancer Cells :
- Objective: To evaluate cytotoxic effects.
- Findings: Significant apoptosis was observed at concentrations as low as 15 µM, indicating strong anticancer potential.
-
Neurodegenerative Disease Model :
- Objective: To assess neuroprotective effects.
- Findings: Inhibition of amyloid-beta aggregation was confirmed through ELISA assays, suggesting potential for Alzheimer's treatment.
Q & A
Q. What are the recommended synthetic routes for 4-Tert-butyl-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyrrolidin-2-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from pyrrolidine or piperidine derivatives. For example:
- Step 1: Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., nitrogen) to prevent hydrolysis of sensitive intermediates.
- Step 2: Coupling the piperidine moiety to the pyrrolidin-2-one core using carbodiimide-mediated amide bond formation, with solvents like DMF or dichloromethane .
- Optimization: Control of temperature (0–25°C) and pH (neutral to mildly basic) is critical. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to confirm the structure of this compound?
- NMR:
- 1H NMR: Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 3.0–4.0 ppm (piperidine and pyrrolidinone protons), and δ 4.5–5.0 ppm (carbonyl-related splitting) confirm backbone connectivity.
- 13C NMR: Signals for the trifluoromethyl carbon (~120 ppm, quartet due to J coupling with fluorine) and carbonyl carbons (170–180 ppm) validate functional groups .
- MS: High-resolution ESI-MS provides exact mass matching (e.g., [M+H]+ = 379.18 g/mol), with fragmentation patterns confirming the piperidine-pyrrolidinone linkage .
Q. What experimental protocols are used to determine key physicochemical properties (e.g., solubility, melting point)?
- Melting Point: Differential scanning calorimetry (DSC) or capillary methods are employed. For example, analogs with tert-butyl groups exhibit melting points between 160–166°C .
- Solubility: Phase solubility studies in DMSO, water, and ethanol at 25°C (e.g., <0.1 mg/mL in water, >50 mg/mL in DMSO) guide formulation strategies .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity to biological targets?
The trifluoromethyl group enhances lipophilicity and metabolic stability. Computational studies (e.g., density functional theory) reveal its electron-withdrawing effect, which polarizes adjacent carbonyl groups, improving hydrogen-bonding interactions with enzymes like proteases or kinases. Experimental validation via isothermal titration calorimetry (ITC) shows binding constants (Kd) in the µM range for kinase inhibitors .
Q. What strategies resolve stereochemical challenges during the synthesis of the pyrrolidin-2-one core?
- Chiral Auxiliaries: Use of (S)-prolinol derivatives to induce asymmetry during ring closure.
- Asymmetric Catalysis: Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of ketone intermediates.
- Analytical Validation: Chiral HPLC or X-ray crystallography confirms enantiomeric excess (>99%) .
Q. How can computational chemistry predict the compound’s reactivity and stability under varying pH conditions?
- Molecular Dynamics (MD): Simulations in explicit solvent models (e.g., water, ethanol) predict hydrolysis rates of the tert-butyl ester at acidic pH.
- Quantum Mechanics (QM): Transition-state modeling identifies vulnerable bonds (e.g., amide cleavage under strong acids/bases). Experimental stability data correlate with computed activation energies (R² > 0.9) .
Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic (PK) and toxicity profiles?
- CYP450 Inhibition: Liver microsome assays quantify IC50 values for cytochrome P450 isoforms (e.g., CYP3A4).
- hERG Binding: Patch-clamp electrophysiology assesses cardiac toxicity risks (IC50 > 10 µM is desirable).
- Plasma Stability: Incubation in human plasma (37°C, 24 hours) measures degradation half-life (>6 hours indicates suitability for oral dosing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
